molecular formula C9H14O B144719 Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1R-exo)-(9CI) CAS No. 130404-11-4

Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1R-exo)-(9CI)

Cat. No. B144719
M. Wt: 138.21 g/mol
InChI Key: NDZIFIKZHLSCFR-YIZRAAEISA-N
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Description

Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1R-exo)-(9CI), commonly known as exo-isobornyl methyl ketone (IBMK), is a ketone compound that has been widely used in various scientific research applications. IBMK is synthesized through a multistep process that involves the reaction between camphor and hydrogen peroxide, followed by the addition of a methyl group.

Mechanism Of Action

The mechanism of action of IBMK is not well understood. However, it is believed that IBMK acts as a Lewis acid catalyst in some reactions. IBMK has also been shown to form complexes with metal ions, which may play a role in its catalytic activity.

Biochemical And Physiological Effects

The biochemical and physiological effects of IBMK are not well studied. However, IBMK has been shown to be relatively non-toxic and non-irritating to the skin and eyes. IBMK has also been shown to be biodegradable and environmentally friendly.

Advantages And Limitations For Lab Experiments

One advantage of using IBMK in lab experiments is its ability to control the stereochemistry of reactions. IBMK is also relatively non-toxic and environmentally friendly. However, IBMK is relatively expensive and may not be readily available in all labs.

Future Directions

There are several future directions for the use of IBMK in scientific research. One area of interest is the development of new synthetic methods using IBMK as a chiral auxiliary. Another area of interest is the use of IBMK in the synthesis of new pharmaceuticals and natural products. Additionally, IBMK may have potential applications in the development of new materials and catalysts.

Synthesis Methods

IBMK is synthesized through a multistep process that involves the reaction between camphor and hydrogen peroxide, followed by the addition of a methyl group. The first step in the synthesis of IBMK involves the oxidation of camphor with hydrogen peroxide to form camphorquinone. The reaction is catalyzed by a metal salt, typically iron or copper. The second step involves the addition of a methyl group to the camphorquinone using a reagent such as dimethyl sulfate or methyl iodide. The resulting product is exo-isobornyl methyl ketone (IBMK).

Scientific Research Applications

IBMK has been widely used in various scientific research applications. One of the primary uses of IBMK is as a chiral auxiliary in asymmetric synthesis. IBMK is used to control the stereochemistry of reactions and to produce enantiomerically pure compounds. IBMK has also been used as a reagent in the synthesis of natural products and pharmaceuticals. Additionally, IBMK has been used as a flavoring agent in the food industry.

properties

CAS RN

130404-11-4

Product Name

Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1R-exo)-(9CI)

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

1-[(1R,2R,4S)-2-bicyclo[2.2.1]heptanyl]ethanone

InChI

InChI=1S/C9H14O/c1-6(10)9-5-7-2-3-8(9)4-7/h7-9H,2-5H2,1H3/t7-,8+,9-/m0/s1

InChI Key

NDZIFIKZHLSCFR-YIZRAAEISA-N

Isomeric SMILES

CC(=O)[C@@H]1C[C@H]2CC[C@@H]1C2

SMILES

CC(=O)C1CC2CCC1C2

Canonical SMILES

CC(=O)C1CC2CCC1C2

synonyms

Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1R-exo)- (9CI)

Origin of Product

United States

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